N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
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Overview
Description
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is a synthetic organic compound with a molecular formula of C14H13ClN2O3S and a molecular weight of 324.78 g/mol This compound is characterized by the presence of a thiazolidinone ring, a phenylmethylidene group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The thiazolidinone ring can engage in condensation reactions with aldehydes or ketones to form Schiff bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylmethylidene group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Condensation Reactions: Reagents like aldehydes or ketones, along with acidic or basic catalysts, are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Condensation Reactions: Products include Schiff bases and other condensation products.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylene)-1,3-thiazolidin-3-yl]ethyl}acetamide: Similar structure but with a pyridinyl group instead of a phenyl group.
2-Chloro-N-{2-[2,4-dioxo-5-(benzylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide: Similar structure but with a benzylidene group instead of a phenylmethylidene group.
Uniqueness
2-Chloro-N-{2-[2,4-dioxo-5-(phenylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13ClN2O3S |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-9-12(18)16-6-7-17-13(19)11(21-14(17)20)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,18)/b11-8- |
InChI Key |
XOHFNPGYPTUMHV-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Origin of Product |
United States |
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